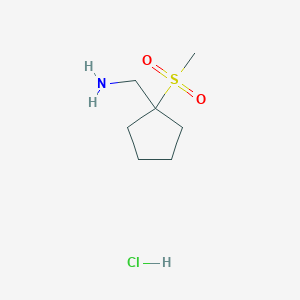![molecular formula C11H14ClNO4 B1382449 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride CAS No. 1803582-94-6](/img/structure/B1382449.png)
2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride
Übersicht
Beschreibung
2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride (2-BCMAA-HCl) is a small organic molecule that has been used in scientific research applications for a variety of purposes. It is a derivative of the amino acid glycine, which is an important building block of proteins in living organisms. 2-BCMAA-HCl has been studied for its potential to act as an inhibitor of enzymes and to modulate the activity of certain proteins. In addition, it has been used in experiments to investigate biochemical and physiological processes in cells. In
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions : Benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride, which are structurally related to 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, show unique decarboxylation properties at room temperature, influenced by factors like the formation of a planar zwitterion, the distance between zwitterion charges, and stabilization of the intermediate carbanion (Baudet & Otten, 1970).
Synthesis and Coupling Methods : Efficient coupling methods for conjugated carboxylic acids, including those similar to 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, with methyl ester amino acids hydrochloride have been developed, utilizing reagents like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). This method allows for the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).
Enzymatic Substrate Synthesis : The synthesis of important enzymatic substrates, like Fa-Met, is possible through the coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride, demonstrating the compound's utility in biochemical applications (Brunel, Salmi, & Letourneux, 2005).
Protective Groups in Synthesis : Benzylidene acetal protective groups, which are related to the benzyl group in 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, can be used as surrogates for carboxylic acids. This approach facilitates the synthesis of complex molecules like uronic acids and sugar amino acids, highlighting the compound's role in synthetic organic chemistry (Banerjee, Senthilkumar, & Baskaran, 2016).
Adsorption and Separation Applications : Metallogels synthesized from carboxymethyl-(3,5-di-tert-butyl-2-hydroxy-benzyl)amino acetic acid, a compound similar to 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, have shown excellent selectivity for dye adsorption and separation. These metallogels also demonstrate self-healing properties, indicating potential for recyclable materials in environmental applications (Karan & Bhattacharjee, 2016).
Wirkmechanismus
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
2-[benzyl(carboxymethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIGIHJDJWUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















